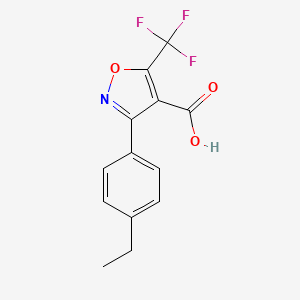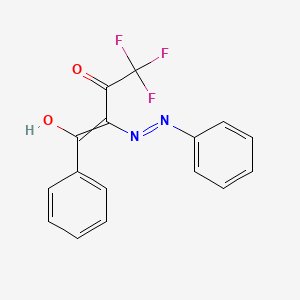
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one is a compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at room temperature (20°C) in ethyl ether, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The trifluoromethyl and diazenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the synthesis of biologically active molecules.
Industry: Used in the preparation of coatings and films through chemical vapor deposition processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one involves its ability to form complexes with metals. The trifluoromethyl and diazenyl groups play a crucial role in coordinating with metal ions, leading to the formation of stable complexes. These complexes can exhibit unique catalytic and structural properties, making them valuable in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Similar in structure but lacks the diazenyl group.
2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one: Another β-diketone with different substituents.
2,2,6,6-Tetramethyl-3-methylamino-hept-3-en-5-one: A ketoimine with similar structural features.
Uniqueness
1,1,1-Trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one is unique due to the presence of both trifluoromethyl and diazenyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H11F3N2O2 |
|---|---|
Peso molecular |
320.27 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-hydroxy-4-phenyl-3-phenyldiazenylbut-3-en-2-one |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)15(23)13(14(22)11-7-3-1-4-8-11)21-20-12-9-5-2-6-10-12/h1-10,22H |
Clave InChI |
ONBPJLJTYLXMRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


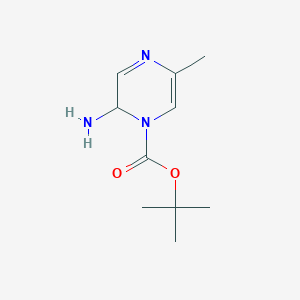
![(3S)-3-[[(2S)-5-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-5-amino-1-[[(2S,5S)-5-amino-1-hydroxy-6-(1H-imidazol-5-yl)-3,4-dioxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[(2S,5S)-5-[2-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,7R)-1-amino-7-hydroxy-6-(hydroxyamino)-1,4,5-trioxooctan-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14117832.png)
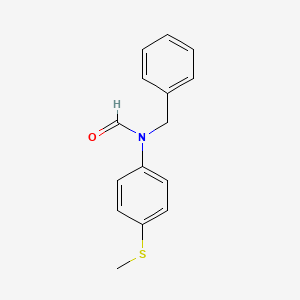
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117850.png)
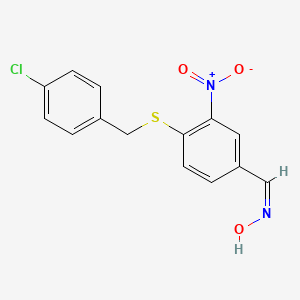

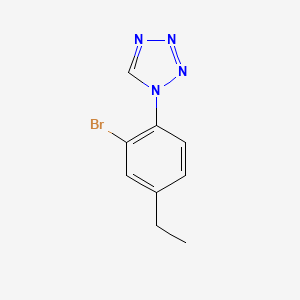
![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
![4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)


![1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester](/img/structure/B14117896.png)
